

3,3'-Dihexyloxacarbocyanine iodide excitation and emission spectra

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3,3'-Dihexyloxacarbocyanine iodide*

Cat. No.: B7765245

[Get Quote](#)

An In-depth Technical Guide to the Excitation and Emission Spectra of **3,3'-Dihexyloxacarbocyanine Iodide** (DiOC6(3))

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Dihexyloxacarbocyanine iodide, commonly known as DiOC6(3), is a lipophilic, cationic fluorescent dye widely utilized in cellular biology.^{[1][2]} Its primary applications include the visualization of the endoplasmic reticulum (ER) and mitochondria, as well as the assessment of mitochondrial membrane potential ($\Delta\psi_m$).^{[3][4]} The dye's fluorescence is highly dependent on its environment, making it a sensitive probe for cellular dynamics.^[5] This guide provides a comprehensive overview of its spectral properties, experimental protocols for its use, and the underlying mechanisms of its function.

DiOC6(3) is cell-permeant and exhibits green fluorescence when excited by blue light.^{[4][6]} Its accumulation in organelles is concentration-dependent. At lower concentrations, the large negative membrane potential of healthy mitochondria leads to the dye's accumulation within this organelle.^{[2][7]} At higher concentrations, DiOC6(3) will also stain other membranous structures, most notably the endoplasmic reticulum.^{[1][8]}

Core Spectral and Physicochemical Properties

The spectral characteristics of DiOC6(3) are crucial for designing experiments and selecting appropriate filter sets for fluorescence microscopy and flow cytometry. The key quantitative data are summarized below.

Property	Value	Solvent / Conditions	Reference(s)
Excitation Maximum (λ_{ex})	484 - 487 nm	Methanol (MeOH)	[1][6][9][10]
Emission Maximum (λ_{em})	501 - 504 nm	Methanol (MeOH)	[1][6][9][10]
Molar Extinction Coefficient (ϵ)	$\geq 120,000 - 150,000 \text{ M}^{-1}\text{cm}^{-1}$	Methanol (MeOH)	[10][11]
Molecular Formula	$\text{C}_{29}\text{H}_{37}\text{IN}_2\text{O}_2$	-	[4][10]
Molecular Weight	572.52 g/mol	-	[10][12]
Solubility	DMSO, Ethanol, DMF, Chloroform	-	[1][10][11][12]

Experimental Protocols

Accurate and reproducible results when using DiOC6(3) depend on carefully executed protocols. Below are detailed methodologies for solution preparation and cellular staining for different applications.

Protocol 1: Preparation of Stock and Working Solutions

This protocol outlines the preparation of DiOC6(3) solutions for subsequent use in cell staining experiments.

- Stock Solution Preparation (1-10 mM):
 - Dissolve the DiOC6(3) powder in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a stock solution with a concentration in the range of

1-10 mM.[12]

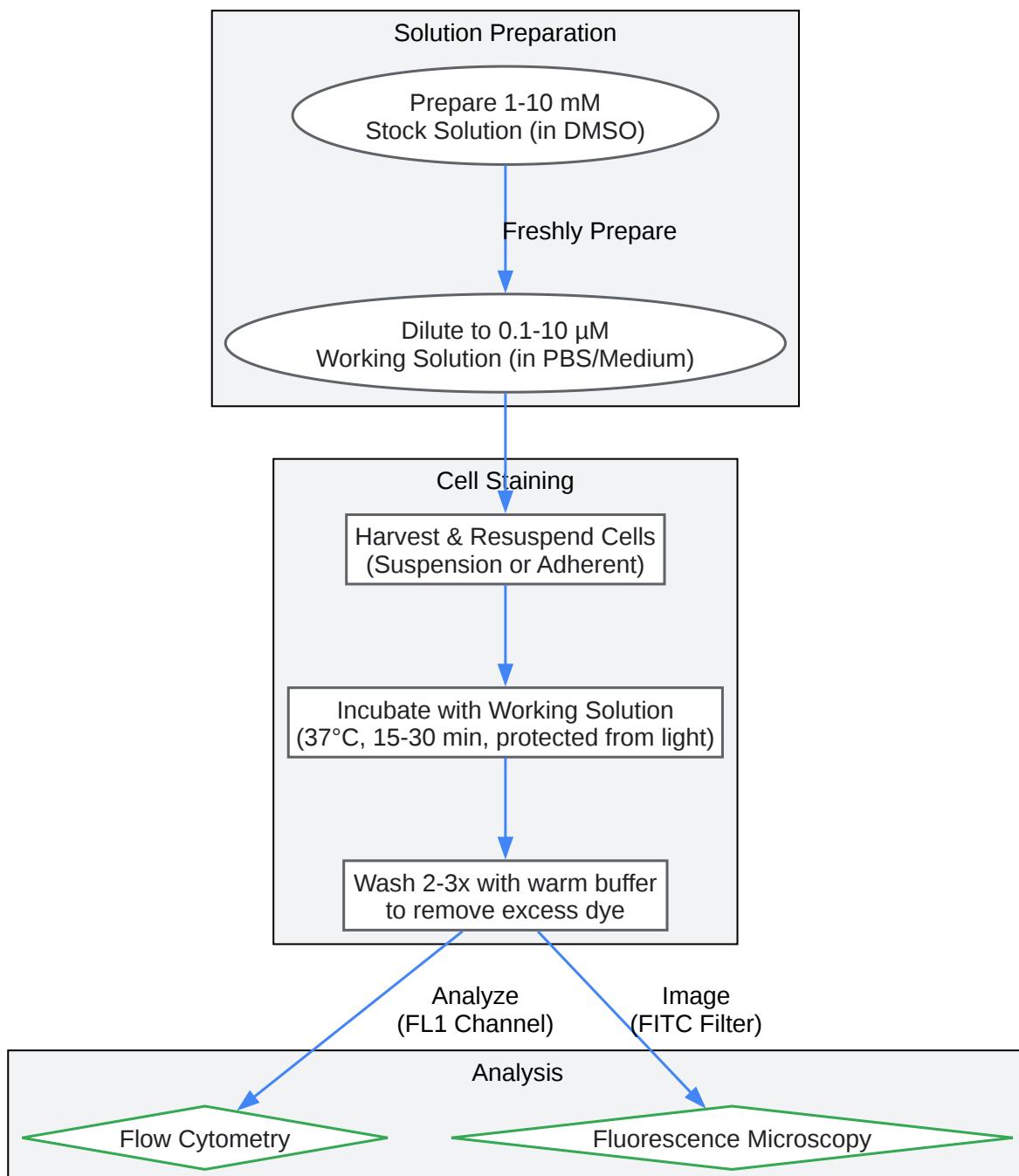
- Note: If not for immediate use, the stock solution should be aliquoted into smaller volumes and stored at -20°C, protected from light, to prevent degradation from repeated freeze-thaw cycles.[8][12]
- Working Solution Preparation (0.1 - 10 µM):
 - On the day of the experiment, dilute the stock solution using a suitable buffer (e.g., phosphate-buffered saline (PBS) or serum-free culture medium) to the final working concentration.[8][12]
 - The optimal concentration is cell-type and application-dependent:
 - For mitochondrial membrane potential in live cells, very low concentrations (e.g., <1 nM to 40 nM) are often used.[3][13][14]
 - For staining the endoplasmic reticulum, higher concentrations (e.g., 1-10 µM) are typically required.[12]
 - Note: The working solution should be prepared fresh for each experiment and not stored. [8]

Protocol 2: Staining of Suspension Cells for Flow Cytometry

This method is designed for quantifying mitochondrial membrane potential in a cell population.

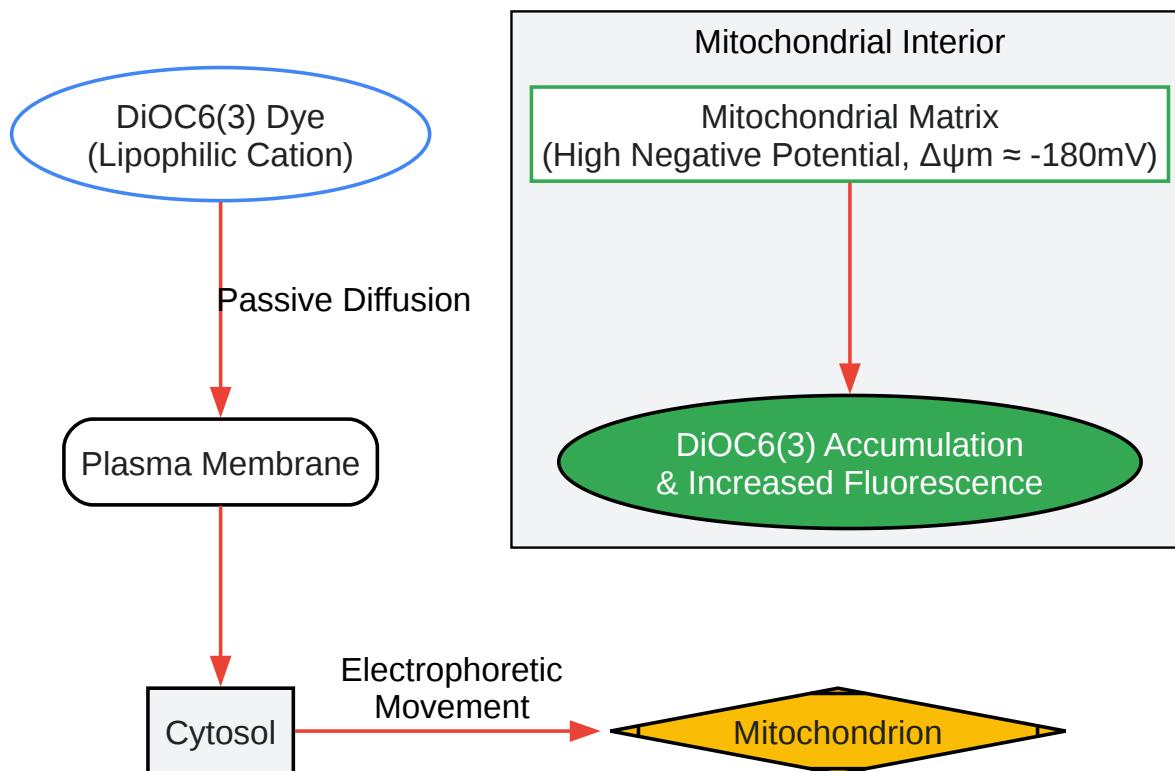
- Cell Preparation: Harvest cells and centrifuge at 130-250 x g for 5 minutes. Discard the supernatant.[3][12]
- Resuspension: Resuspend the cell pellet to a density of approximately 1×10^6 cells/mL in the freshly prepared DiOC6(3) working solution.[3][12]
- Incubation: Incubate the cell suspension at 37°C for 15-30 minutes, ensuring protection from light to prevent phototoxicity and dye bleaching.[3][11]

- **Washing:** After incubation, centrifuge the cells at 130-250 x g for 5 minutes. Discard the supernatant and gently resuspend the cell pellet in warm (37°C) culture medium or PBS to wash the cells.[3][12] Repeat the wash step two to three times to remove excess dye.[12]
- **Analysis:** Resuspend the final cell pellet in fresh buffer for immediate analysis on a flow cytometer, typically using the FL1 channel for detection.[12]


Protocol 3: Staining of Adherent Cells for Fluorescence Microscopy

This protocol is suitable for visualizing mitochondria or the endoplasmic reticulum in cultured cells.

- **Cell Culture:** Grow adherent cells on sterile glass coverslips to the desired confluence.[12]
- **Staining:** Remove the coverslip from the culture medium. Add the DiOC6(3) working solution to completely cover the cells.[12]
- **Incubation:** Incubate at 37°C for 5-30 minutes, protected from light. The optimal time may vary between cell types.[8][12]
- **Washing:** After incubation, aspirate the staining solution and wash the coverslip 2-3 times with pre-warmed (37°C) culture medium. Each wash should last for 5-10 minutes to ensure removal of unbound dye.[12]
- **Imaging:** Mount the coverslip and visualize using a fluorescence microscope equipped with a standard FITC filter set.[12] Due to the phototoxicity of DiOC6(3), exposure to the excitation light should be minimized.[4]


Visualizations: Workflows and Signaling Pathways

Diagrams created using the DOT language provide clear visual representations of the experimental processes and underlying biological mechanisms.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for staining cells with DiOC6(3).

[Click to download full resolution via product page](#)

Caption: Mechanism of DiOC6(3) accumulation in mitochondria driven by membrane potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. mterasaki.us [mterasaki.us]
- 3. bio-protocol.org [bio-protocol.org]
- 4. DiOC6 - Wikipedia [en.wikipedia.org]

- 5. DiOC6(3) iodide [3,3-Dihexyloxacarbocyanine iodide] | AAT Bioquest [aatbio.com]
- 6. biotium.com [biotium.com]
- 7. DiOC6(3) - Lifeasible [lifeasible.com]
- 8. 美国GlpBio - 3,3'-Dihexyloxacarbocyanine iodide (DiOC6(3) iodide) | Cas# 53213-82-4 [glpbio.cn]
- 9. DiOC6(3)/DiO FluoroFinder [app.fluorofinder.com]
- 10. 3,3 -Dihexyloxacarbocyanine iodide 98 53213-82-4 [sigmaaldrich.com]
- 11. interchim.fr [interchim.fr]
- 12. cdn.stemcell.com [cdn.stemcell.com]
- 13. Quantitative assay by flow cytometry of the mitochondrial membrane potential in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Annexin V Staining Protocol [icms.qmul.ac.uk]
- To cite this document: BenchChem. [3,3'-Dihexyloxacarbocyanine iodide excitation and emission spectra]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7765245#3-3-dihexyloxacarbocyanine-iodide-excitation-and-emission-spectra>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com